

Application Notes and Protocols for Calcium Imaging in Neurons with Peaqlx

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Compound of Interest

Compound Name: Peaqlx

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **Peaqlx**, a selective NMDA receptor antagonist, in conjunction with calcium imaging to investigate neuronal function.

Introduction to Neuronal Calcium Imaging

Calcium imaging is a widely used technique to monitor the intracellular calcium dynamics that are fundamental to neuronal signaling.^[1] Transient increases in intracellular calcium concentration are associated with a variety of neuronal processes, including action potentials, synaptic transmission, and plasticity. Fluorescent calcium indicators, which exhibit an increase in fluorescence upon binding to Ca^{2+} , allow for the visualization of these dynamics in real-time, providing a proxy for neuronal activity.^{[1][2]}

Peaqlx: A Tool for Dissecting NMDA Receptor Subtype Contribution to Calcium Signaling

Peaqlx, also known as NVP-AAM077, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic transmission and plasticity.^{[3][4][5]} The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The subunit composition, particularly the type of GluN2 subunit (A-D), dictates the receptor's biophysical and pharmacological properties, including its contribution to calcium influx.^[6]

Peaqlx exhibits a preference for NMDA receptors containing the GluN2A subunit over those containing the GluN2B subunit.[3][4] This selectivity makes **Peaqlx** a valuable pharmacological tool to investigate the specific roles of GluN2A-containing NMDA receptors in neuronal calcium signaling. By selectively blocking these receptors, researchers can dissect their contribution to calcium transients evoked by synaptic activity or other stimuli.

Key Applications of Peaqlx in Neuronal Calcium Imaging

- Elucidating the role of GluN2A subunits in synaptic calcium influx: Investigate the contribution of GluN2A-containing NMDA receptors to postsynaptic calcium signals during normal synaptic transmission.
- Studying synaptic plasticity: Differentiate the involvement of GluN2A and GluN2B subunits in the induction of long-term potentiation (LTP) and long-term depression (LTD), processes critically dependent on postsynaptic calcium levels.
- Investigating excitotoxicity: Examine the role of GluN2A-mediated calcium influx in pathological conditions such as ischemia and neurodegenerative diseases where excessive NMDA receptor activation leads to neuronal death.[6]
- Drug discovery and development: Screen for compounds that modulate GluN2A-containing NMDA receptors by observing their effects on **Peaqlx**-sensitive calcium signals.

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from a calcium imaging experiment investigating the effect of **Peaqlx** on synaptically-evoked calcium transients in cultured cortical neurons.

Experimental Condition	Peak $\Delta F/F_0$ (Mean \pm SEM)	Rise Time (ms) (Mean \pm SEM)	Decay Tau (ms) (Mean \pm SEM)
Control (ACSF)	1.5 \pm 0.1	150 \pm 10	800 \pm 50
Peaqlx (1 μ M)	0.8 \pm 0.05	145 \pm 12	780 \pm 45
AP5 (50 μ M)	0.3 \pm 0.02	100 \pm 8	500 \pm 30

Table 1: Hypothetical quantitative data on the effect of **Peaqlx** on neuronal calcium transients. $\Delta F/F_0$ represents the change in fluorescence normalized to the baseline. Rise time is the time taken to reach the peak fluorescence, and decay tau is the time constant of the fluorescence decay. AP5 is a general NMDA receptor antagonist used as a positive control.

Experimental Protocols

Protocol 1: Calcium Imaging of Synaptically-Evoked Transients in Cultured Neurons with Peaqlx Application

This protocol describes the methodology for imaging calcium transients in cultured neurons in response to electrical stimulation and the application of **Peaqlx** to assess the contribution of GluN2A-containing NMDA receptors.

Materials:

- Primary neuronal culture (e.g., cortical or hippocampal neurons)
- Calcium indicator dye (e.g., Fluo-4 AM)
- Artificial cerebrospinal fluid (ACSF)
- **Peaqlx**
- AP5 (D-(-)-2-Amino-5-phosphonopentanoic acid)
- Field stimulation electrode
- Fluorescence microscope with a high-speed camera

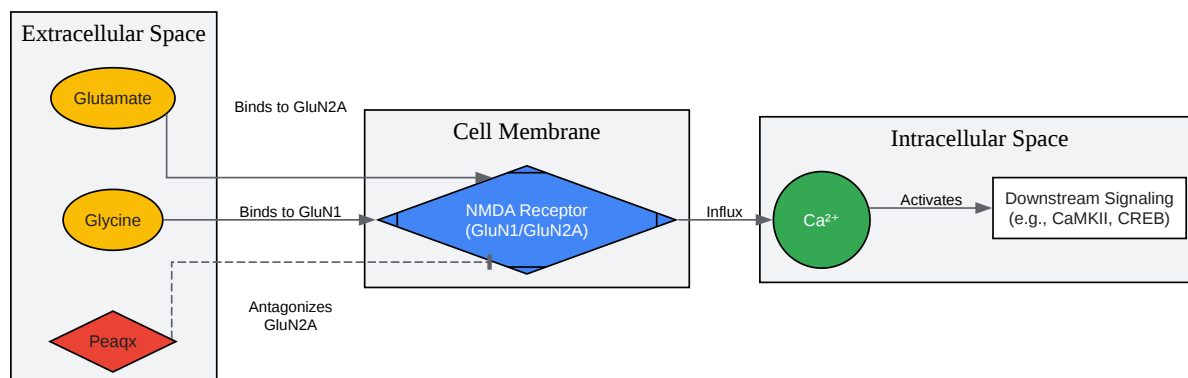
- Image analysis software (e.g., ImageJ)

Procedure:

- Dye Loading:
 - Prepare a loading solution of Fluo-4 AM in ACSF.
 - Incubate the neuronal culture with the loading solution for 30-45 minutes at 37°C.
 - Wash the cells with ACSF to remove excess dye and allow for de-esterification for at least 15 minutes.
- Image Acquisition Setup:
 - Place the culture dish on the stage of the fluorescence microscope.
 - Identify a field of view with healthy neurons.
 - Set up the image acquisition parameters (e.g., excitation/emission wavelengths, exposure time, frame rate).
- Baseline Recording:
 - Perfuse the cells with ACSF.
 - Record baseline fluorescence for 1-2 minutes to ensure a stable signal.
- Evoked Stimulation and Recording (Control):
 - Deliver a short electrical stimulus using the field electrode to evoke synaptic activity.
 - Record the resulting calcium transients in the neurons.
 - Repeat the stimulation and recording several times to obtain an average response.
- **Peaqx** Application:
 - Perfuse the cells with ACSF containing the desired concentration of **Peaqx** (e.g., 1 μ M).

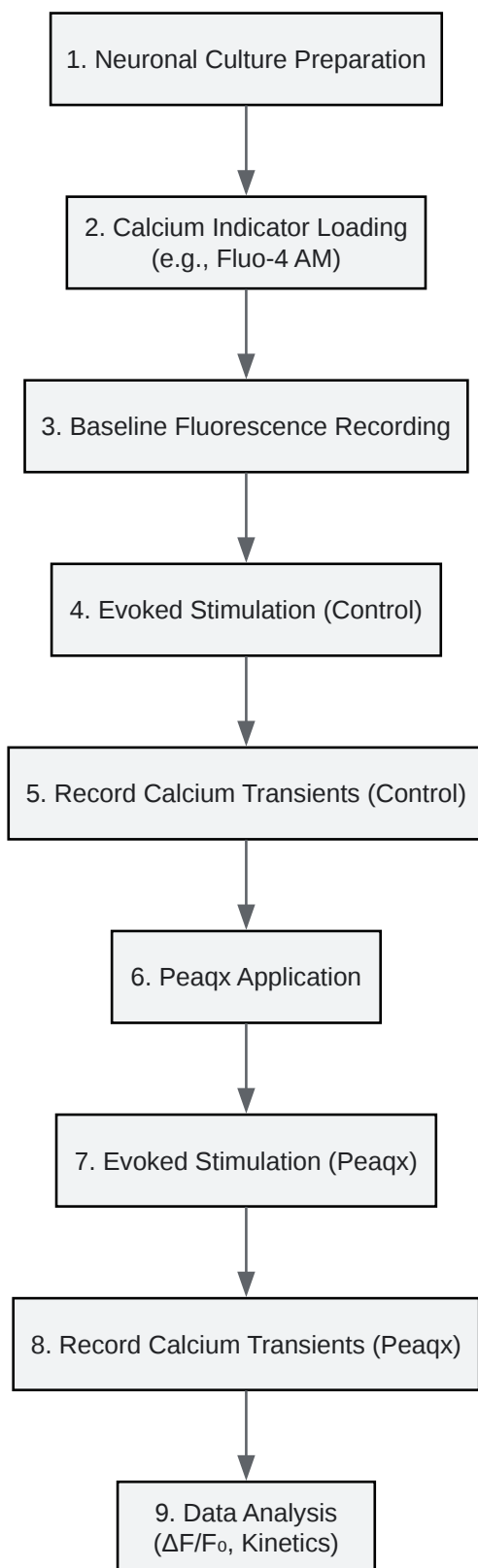
- Incubate for 10-15 minutes to allow for drug equilibration.
- Evoked Stimulation and Recording (**Peaqlx**):
 - Repeat the electrical stimulation protocol as in step 4.
 - Record the calcium transients in the presence of **Peaqlx**.
- Positive Control (Optional):
 - Wash out **Peaqlx** with ACSF.
 - Apply a saturating concentration of the general NMDA receptor antagonist AP5 (e.g., 50 μM).
 - Repeat the stimulation and recording to confirm the NMDA receptor-dependence of the signal.
- Data Analysis:
 - Select regions of interest (ROIs) around individual neuronal cell bodies.
 - Measure the fluorescence intensity over time for each ROI.
 - Calculate the change in fluorescence over baseline ($\Delta F/F_0$).
 - Quantify the peak amplitude, rise time, and decay kinetics of the calcium transients for each condition.

Visualizations



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Caption: NMDA receptor signaling pathway and the antagonistic action of **Peaqlx**.



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Caption: Experimental workflow for calcium imaging with **Peaqx** application.

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